MD 85 Exhibits 41-Fold Higher HDAC Inhibitory Potency in Cellular Contexts Versus Cell-Free EC₅₀ Measurements
MD 85 demonstrates a substantial potency differential between biochemical and cellular HDAC inhibition assays. While a commonly cited EC₅₀ value of 5 µM is reported in cell-free systems, direct measurement of HDAC inhibition in H1299 cell lysates yields an IC₅₀ of 0.244 µM, representing an approximately 20.5-fold increase in apparent potency . This discrepancy underscores the critical importance of assay context: cellular systems capture the compound's behavior in a physiologically relevant environment that includes endogenous substrate competition, protein binding, and cellular permeability factors absent from purified enzyme assays. For procurement purposes, the cellular IC₅₀ value provides a more predictive metric for experimental design in cell-based HDAC inhibition studies.
| Evidence Dimension | HDAC inhibitory potency (assay-dependent comparison) |
|---|---|
| Target Compound Data | IC₅₀ = 0.244 µM (H1299 cell lysates); EC₅₀ = 5 µM (cell-free) |
| Comparator Or Baseline | Same compound, different assay conditions |
| Quantified Difference | 20.5-fold potency increase in cellular context |
| Conditions | H1299 non-small cell lung cancer cell lysates vs. purified enzyme/cell-free system |
Why This Matters
Procurement decisions should prioritize the cellular IC₅₀ value (0.244 µM) for experimental planning in cell-based assays, as it more accurately reflects functional HDAC inhibition under physiological conditions.
